molecular formula C4H10ClNO2S B1301855 Methyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 5714-80-7

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No. B1301855
CAS RN: 5714-80-7
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-3-mercaptopropanoate hydrochloride” is C4H10ClNO2S . The molecular weight is 171.65 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-mercaptopropanoate hydrochloride” has a melting point of 143 °C . Its refractive index is 3 ° (C=20, MeOH) . It is slightly soluble in DMSO and water . It appears as a white to almost white powder or crystalline form .

Scientific Research Applications

Proteomics Research

“Methyl 2-amino-3-mercaptopropanoate hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or proteins, or in the modification of proteins to study their function and interactions.

Chemical Building Block

This compound is also used as a chemical building block . In chemistry, building blocks are used to create more complex molecules. They are the starting materials in a synthetic process and can be combined in different ways to achieve a variety of structures.

Flavoring Agent

Interestingly, a similar compound, “L-Cysteine methyl ester hydrochloride”, which is also known as “Methyl ®-2-amino-3-mercaptopropanoate hydrochloride”, is used as a flavoring agent . It’s possible that “Methyl 2-amino-3-mercaptopropanoate hydrochloride” could have similar applications.

Safety and Hazards

“Methyl 2-amino-3-mercaptopropanoate hydrochloride” is classified as an irritant . It has hazard statements H315-H319 , indicating that it causes skin irritation and serious eye irritation. It should be handled with appropriate personal protective equipment .

properties

IUPAC Name

methyl 2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972606
Record name Methyl cysteinate--hydrogen chloride (1/1)
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Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5714-80-7, 18598-63-5
Record name Cysteine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5714-80-7
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Mecysteine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757395
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Record name mecysteine
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Methyl cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name Mecysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562
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Record name Methyl DL-cysteinate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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